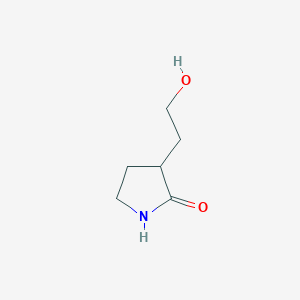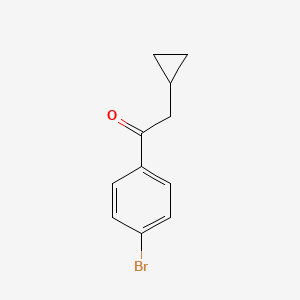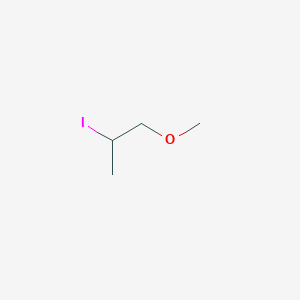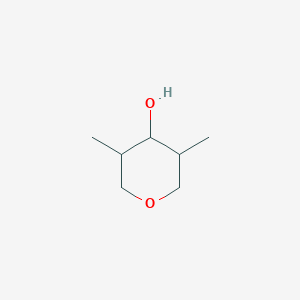![molecular formula C6H13N3O3 B1524111 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid CAS No. 785730-69-0](/img/structure/B1524111.png)
3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid
Übersicht
Beschreibung
“3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid” is a complex organic compound. It is a derivative of amino acids, which are the building blocks of proteins . This compound has potential uses in various fields such as scientific research, drug development, and protein engineering.
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of related compounds involves the ring-opening reaction of poly(succinimide) under mild reaction conditions with the assistance of readily available 2-aminoethyl amino acid .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The structure is based on the amino acid backbone, with additional aminoethylamino and carbamoyl groups attached .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, it can participate in reactions that involve the formation and breaking of bonds with other molecules .Physical And Chemical Properties Analysis
Amino acids, including this compound, are generally colorless, crystalline substances. They have high melting points due to their ionic properties. Their solubility depends on factors such as polarity, iso-electric point, nature of the solvent, and temperature .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Cancer Treatment Applications
A phase I pharmacokinetic study explored the properties of a novel small-molecule ribonucleotide reductase inhibitor, demonstrating its oral bioavailability and tolerability in patients with advanced solid tumors. This study estimated the maximum tolerated dose (MTD) and provided insights into dose-limiting toxicities and the clinical benefit rate associated with the compound (Chao et al., 2012).
Metabolic Studies
In metabolic research, the comprehensive measurement of endogenous metabolites revealed insights into diabetes research. For instance, a multiplatform metabolomics study in an epidemiological setting identified known and novel deregulated metabolites associated with diabetes, highlighting the potential of metabolic markers to detect diabetes-related complications in the general population (Suhre et al., 2010).
Brain and Behavior
The effects of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the human cortex, on brain and behavior have been studied, revealing the potential calming effects of GABA food supplements. These effects might be exerted through the blood-brain barrier passage or indirectly via the enteric nervous system, although the exact mechanism of action remains unclear (Boonstra et al., 2015).
Wirkmechanismus
Biochemical Pathways
They can be functionalized onto mesoporous SBA-15 silica for controlled drug release .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid. For instance, it’s known that similar compounds are stable under normal conditions but should be used with good ventilation to avoid skin, eye, and mucous membrane contact .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-amino-3-(2-aminoethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3/c7-1-2-9-4(6(8)12)3-5(10)11/h4,9H,1-3,7H2,(H2,8,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNTVPOQWOVDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(CC(=O)O)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride](/img/structure/B1524038.png)


amine](/img/structure/B1524044.png)
![Benzenamine, 4-[2-(4-bromophenyl)ethenyl]-N,N-bis(4-methylphenyl)-](/img/structure/B1524045.png)


